Cas no 81124-48-3 (2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-)

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- structure
81124-48-3 structure
Product Name:2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
CAS-Nr.:81124-48-3
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD00970044
CID:704489
PubChem ID:5357687
Update Time:2024-12-09

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
    • methyl 3-pyridin-3-ylprop-2-enoate
    • 2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-pyridinyl)-2-propenoate (ACI)
    • Methyl trans-3-(3-pyridinyl)acrylate
    • Methyl trans-3-(3-pyridyl)acrylate
    • Methyl trans-3-(3′-pyridinyl)acrylate
    • 3-Pyridineacrylic acid, methyl ester
    • Methyl (E)-3-(pyridin-3-yl)acrylate
    • 61859-84-5
    • EN300-365983
    • Methyl(E)-3-(pyridin-3-yl)acrylate
    • 3-pyridin-3-yl-acrylic acid methyl ester
    • methyl trans-3-(3-pyridyl)-acrylate
    • CS-0150952
    • MFCD00970044
    • AKOS004909782
    • METHYL (2E)-3-(PYRIDIN-3-YL)PROP-2-ENOATE
    • methyl E-3-(3-pyridyl)acrylate
    • APCQGKVIYRVRKN-SNAWJCMRSA-N
    • Methyl 3-(pyridin-3-yl)acrylate
    • NSC 84238
    • 2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester
    • BS-45580
    • N10425
    • ALBB-033989
    • 81124-48-3
    • NSC84238
    • NSC-84238
    • methyl (E)-3-pyridin-3-ylprop-2-enoate
    • CS-0369109
    • SCHEMBL2184876
    • MDL: MFCD00970044
    • Inchi: 1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+
    • InChI-Schlüssel: APCQGKVIYRVRKN-SNAWJCMRSA-N
    • Lächelt: C(/C1C=NC=CC=1)=C\C(=O)OC

Berechnete Eigenschaften

  • Genaue Masse: 163.063328530g/mol
  • Monoisotopenmasse: 163.063328530g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 177
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 39.2Ų

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB463825-250 mg
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
250MG
€155.20 2022-06-02
abcr
AB463825-1 g
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
1g
€297.10 2022-06-02
abcr
AB463825-5 g
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
5g
€881.60 2022-06-02
abcr
AB463825-10 g
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
10g
€1,382.60 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD964-200mg
2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
81124-48-3 96%
200mg
135.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD964-5g
2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
81124-48-3 96%
5g
1375.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD964-1g
2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
81124-48-3 96%
1g
392.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD964-50mg
2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
81124-48-3 96%
50mg
55.0CNY 2021-07-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60170-1g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
1g
¥156.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60170-5g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
5g
¥588.0 2024-07-19

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
Referenz
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt
Referenz
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; et al, Organic Letters, 2022, 24(23), 4264-4269

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium ,  Silica Solvents: N-Methyl-2-pyrrolidone ;  22 h, 150 °C
Referenz
Recyclable ligand-free mesoporous heterogeneous Pd catalysts for Heck coupling
Papp, Attila; et al, Tetrahedron Letters, 2005, 46(45), 7725-7728

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladate(2-), di-μ-chlorotetrakis(P,P-diphenylphosphinito-κP)di-, hydrogen (1:2… Solvents: Dimethylformamide ;  3 h, 100 °C; 100 °C → rt
Referenz
A binuclear chloride-bridged organopalladium(II) complex and its role in Heck reaction
Jimenez-Buelle, Jansel; et al, Catalysis Communications, 2008, 9(5), 826-830

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Osmium-Promoted Dipolar Cycloadditions with Pyrroles: An Efficient, Stereoselective Synthesis of 7-Azanorbornanes
Gonzalez, Javier; et al, Journal of the American Chemical Society, 1995, 117(12), 3405-21

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine (polymer-supported) Solvents: Methanol
Referenz
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Bifunctional Iminophosphorane-Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β-Unsaturated Esters
Rozsar, Daniel ; et al, Angewandte Chemie, 2023, 62(21),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene
2.1 Reagents: Potassium carbonate Solvents: Water
3.1 Solvents: Dimethylformamide
Referenz
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referenz
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Water ;  1 h, 20 °C
Referenz
Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of α,β-unsaturated esters from mixing aldehydes, α-bromoesters, and Ph3P in aqueous NaHCO3
El-Batta, Amer; et al, Journal of Organic Chemistry, 2007, 72(14), 5244-5259

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium (MCM-41 and montmorillonite-supported) Solvents: N-Methyl-2-pyrrolidone ;  rt
1.2 rt → 150 °C; 22 h, 150 °C; 150 °C → rt
Referenz
New heterogeneous Pd catalysts applied in a Heck reaction
Molnar, Arpad, Magyar Kemiai Folyoirat, 2007, 113(4), 154-159

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Diamination of olefins: Synthesis, structures and reactivity of osmaimidazolidines
Muniz, Kilian; et al, Chemistry - A European Journal, 2003, 9(22), 5581-5596

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  12 h, reflux
Referenz
A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism
Sirasani, Gopal; et al, Angewandte Chemie, 2014, 53(30), 7785-7788

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydride
Referenz
Synthesis of a novel silicon bearing linker for solid phase synthesis
Ramage, Robert; et al, Tetrahedron Letters, 2004, 45(11), 2403-2404

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Potassium bromide Solvents: Dimethylformamide ;  12 h, 130 °C
Referenz
A practical, chemoselective approach to O-methylation of carboxylic acids with dimethyl malonate
Mao, Jincheng; et al, Tetrahedron, 2015, 71(48), 9067-9072

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tributylphosphine Catalysts: Zinc
Referenz
A new method for carbon-carbon double bond formation promoted by tributylphosphine and zinc
Shen, Yanchang; et al, Tetrahedron Letters, 1988, 29(47), 6119-20

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Dichlorobis[1,3-dihydro-1-methyl-3-[3-(trihydroxysilyl)propyl]-2H-imidazol-2-yli… (silica-immobilized) Solvents: N-Methyl-2-pyrrolidone ;  30 h, 140 °C
Referenz
New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction
Karimi, Babak; et al, Organic Letters, 2006, 8(6), 1237-1240

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Chloroform ;  -78 °C; 2 h, -78 °C; 12 h, -78 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Direct stereodivergent olefination of carbonyl compounds with sulfur ylides
Merad, Jeremy; et al, Journal of the American Chemical Society, 2022, 144(27), 12536-12543

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Bifunctional iminophosphorane-catalyzed enantioselective nitroalkane addition to unactivated α,β-unsaturated esters
Rozsar, Daniel; et al, ChemRxiv, 2022, 1, 1-8

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Acetic anhydride Catalysts: Palladium diacetate Solvents: Acetic acid ;  27 h, 90 °C
Referenz
The ligand and base-free Pd-catalyzed oxidative Heck reaction of arylboronic acids and olefins
Sun, Peng; et al, Organic & Biomolecular Chemistry, 2012, 10(23), 4512-4515

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water
2.1 Solvents: Dimethylformamide
Referenz
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  10 h, rt
2.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Chloroform ;  -78 °C; 2 h, -78 °C; 12 h, -78 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Direct stereodivergent olefination of carbonyl compounds with sulfur ylides
Merad, Jeremy; et al, Journal of the American Chemical Society, 2022, 144(27), 12536-12543

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Raw materials

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Preparation Products

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Lieferanten

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(CAS:81124-48-3)2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
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Menge:25g
Reinheit:99%
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Preis ($):492.0
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Amadis Chemical Company Limited
(CAS:81124-48-3)2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
A1196671
Reinheit:99%
Menge:25g
Preis ($):492.0
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